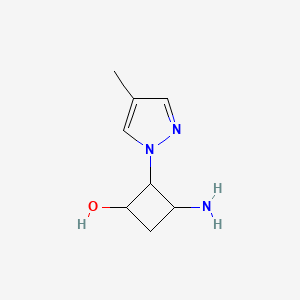

3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol

説明

特性

分子式 |

C8H13N3O |

|---|---|

分子量 |

167.21 g/mol |

IUPAC名 |

3-amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol |

InChI |

InChI=1S/C8H13N3O/c1-5-3-10-11(4-5)8-6(9)2-7(8)12/h3-4,6-8,12H,2,9H2,1H3 |

InChIキー |

KDYGKJXNUZDJJP-UHFFFAOYSA-N |

正規SMILES |

CC1=CN(N=C1)C2C(CC2O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the amino and pyrazole groups. One common method includes the cyclization of a suitable precursor, such as a 1,3-diene, followed by the introduction of the pyrazole ring through a cycloaddition reaction. The amino group can be introduced via nucleophilic substitution or reductive amination.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

化学反応の分析

Types of Reactions: 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Substituted amino derivatives.

科学的研究の応用

Scientific Research Applications

Rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride is a useful research compound. The molecular formula is C8H15Cl2N3O, with a molecular weight of 240.13 g/mol, and the purity is usually 95%.

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties. In vitro studies indicate that compounds similar to rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol have broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

Pyrazole derivatives can possess significant antioxidant properties. Studies have shown that certain pyrazole derivatives exhibit higher radical scavenging capacity than established antioxidants, suggesting that rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol may contribute to oxidative stress reduction.

Anti-inflammatory Properties

Pyrazole-based compounds have well-documented anti-inflammatory potential. Molecular docking studies suggest that these compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study 2 | Assess antioxidant capacity | Demonstrated superior radical scavenging ability compared to standard antioxidants like Trolox. |

| Study 3 | Investigate anti-inflammatory action | Indicated potential inhibition of COX enzymes leading to reduced inflammation markers in cell cultures. |

作用機序

The mechanism of action of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The amino group can enhance the compound’s binding affinity through electrostatic interactions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include pyrazole-containing heterocycles such as 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (Compound 11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Compound 11b) from Molecules (2012) . Key differences and similarities are outlined below:

Key Findings

Ring Strain vs. Stability : The cyclobutane core in the target compound introduces significant ring strain (~110 kJ/mol), which may enhance reactivity compared to the more stable pyran rings in Compounds 11a/b . This strain could facilitate ring-opening reactions or conformational adjustments in binding pockets.

Synthetic Complexity : The synthesis of the target compound likely requires precise stereochemical control due to the cyclobutane ring, whereas Compounds 11a/b are synthesized via straightforward condensations under reflux conditions .

生物活性

3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a cyclobutane ring substituted with a 4-methyl-1H-pyrazol-1-yl group and an amino alcohol functional group, is hypothesized to exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the existing literature on its biological activity, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The molecular formula for 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is . Its structural representation highlights the presence of a hydroxyl group and a pyrazole moiety, which are crucial for its interactions within biological systems. The compound's stereochemistry is defined as (1R,2R)-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol, which influences its binding interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that compounds containing pyrazole derivatives exhibit significant antimicrobial activity. For instance, pyrazole-containing compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| F7 | Staphylococcus aureus | 128 μg/mL |

| F5 | Escherichia coli | 32 μg/mL |

| F9 | Candida albicans | 16 μg/mL |

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole derivatives can possess anti-inflammatory and analgesic properties. Compounds similar to 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol have been noted for their ability to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . This mechanism suggests potential applications in pain management and the treatment of inflammatory diseases.

The biological activity of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is likely mediated through multiple mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing solubility and bioavailability.

- Metal Ion Coordination : The pyrazole ring may coordinate with metal ions, modulating enzyme activity.

- Receptor Interaction : The compound may interact with various receptors through π–π interactions, influencing signaling pathways.

Synthesis Methods

The synthesis of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves several steps:

- Formation of the cyclobutane framework via cyclization reactions.

- Introduction of the pyrazole moiety through condensation reactions with hydrazine derivatives.

- Functionalization of the resulting compound to yield the final product.

Case Studies

Several studies have focused on the synthesis and evaluation of related pyrazole compounds:

- A study published in Molecules reported the synthesis of various pyrazole derivatives and their antimicrobial activity against strains like Candida albicans, demonstrating the relevance of structural modifications in enhancing biological efficacy .

- Another research highlighted the structure–activity relationships (SAR) among pyrazole derivatives, indicating that modifications at specific positions can significantly influence their biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。